

Data Presentation: Isotopic Purity of Estriol-d3-1

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Compound of Interest

Compound Name: *Estriol-d3-1*

Cat. No.: *B15144282*

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The isotopic purity of **Estriol-d3-1** is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The data is often presented in a table summarizing the distribution of the different deuterated species (isotopologues).

Table 1: Representative Isotopic Distribution of **Estriol-d3-1**

Isotopologue	Designation	Mass Shift from d0	Representative Abundance (%)
Non-deuterated	d0	0	< 1.0
Singly deuterated	d1	+1	< 2.0
Doubly deuterated	d2	+2	< 5.0
Triply deuterated	d3	+3	> 92.0
Total Isotopic Purity (d3)	> 98%		

Note: The values presented in this table are representative and may not reflect the exact specifications of a particular lot. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like **Estriol-d3-1** is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC).

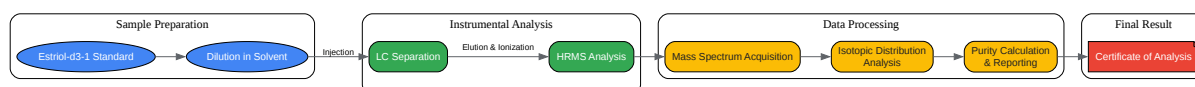
Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

- **Sample Preparation:** A dilute solution of the **Estriol-d3-1** reference standard is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).
- **Chromatographic Separation:** The sample is injected into a liquid chromatography system. While extensive separation may not be necessary for a pure standard, a short chromatographic run helps to remove any potential interferences from the sample matrix or solvent.
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ionization aid (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode), is typically employed.
 - **Flow Rate:** A flow rate of 0.2-0.5 mL/min is standard.
- **Mass Spectrometric Analysis:** The eluent from the LC system is introduced into the ion source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
 - **Ionization:** Electrospray ionization (ESI) is a common and gentle ionization technique suitable for steroids.
 - **Mass Analysis:** The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting compound. The high resolution is crucial for separating the isotopic peaks of the deuterated and non-deuterated species.

- Data Acquisition: Data is collected over the chromatographic peak corresponding to **Estriol-d3-1**.
- Data Analysis:
 - The mass spectrum of the **Estriol-d3-1** peak is extracted.
 - The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3) are measured.
 - The isotopic purity is calculated by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all detected isotopologue peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of **Estriol-d3-1**.



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Caption: Workflow for Isotopic Purity Determination.

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